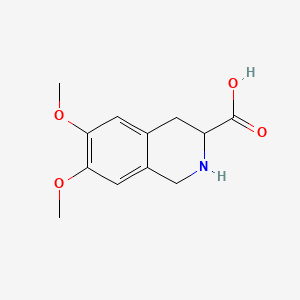

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Descripción general

Descripción

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are used in medicinal chemistry for the development of various therapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step. recent advancements have shown that these conditions can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.

Nucleophiles: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is its potential as an anticancer agent. A study conducted on albino Wistar rats investigated its effects on colorectal carcinoma induced by dimethylhydrazine. The compound was administered at doses of 10 and 25 mg/kg for 15 days.

Key Findings:

- Histopathological Analysis : The compound demonstrated protective effects against the carcinogenic process.

- Biochemical Tests : M1 reduced elevated levels of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2).

- Gene Expression Studies : It attenuated the over-expression of IL-6 and down-regulated the JAK2/STAT3 signaling pathway associated with tumor progression .

Metabolic Profiling

Further research employed H NMR-based serum metabolic profiling to assess the impact of M1 on metabolic alterations induced by colorectal cancer. The results indicated that M1 could restore disrupted metabolic profiles in cancer conditions .

Table of Research Findings

Mecanismo De Acción

The mechanism of action of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets and pathways within the body. For instance, its antiproliferative effects on hepatocellular carcinoma are mediated through the modulation of metabolic pathways and the inhibition of cancer cell proliferation . The compound’s ability to restore the arrangement of liver tissues in normal proportion further highlights its therapeutic potential .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another similar compound synthesized via the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (often referred to as M1) is a compound derived from the plant Mucuna pruriens. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antiproliferative effects. This article examines the biological activity of M1, supported by data tables and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 237.25 g/mol

- IUPAC Name : this compound

Neuroprotective Effects

M1 has shown promising neuroprotective properties in various studies. Research indicates that it may enhance mitochondrial function and restore neurotransmitter levels in models of Parkinson's disease.

- Case Study : In a study involving 6-hydroxydopamine (6-OHDA) lesioned rats, Mucuna pruriens cotyledon powder (which contains M1) significantly restored endogenous levodopa and dopamine levels in the substantia nigra, suggesting a neurorestorative effect independent of synthetic treatments like levodopa .

Antiproliferative Activity

M1 has been investigated for its antiproliferative effects against various cancer cell lines.

- Research Findings : A study reported that isolated M1 exhibited significant antiproliferative actions against cancer cells. The mechanism was linked to the induction of apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .

The biological activities of M1 can be attributed to several mechanisms:

- Antioxidant Activity : M1 possesses antioxidant properties that help in scavenging free radicals and reducing oxidative stress.

- Neurotransmitter Modulation : It influences neurotransmitter levels and mitochondrial function, which is crucial for neuronal health.

- Cell Cycle Regulation : M1 may affect cell cycle proteins leading to the inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities of M1

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Restores dopamine levels | |

| Antiproliferation | Induces apoptosis in cancer cells | |

| Antioxidant | Scavenges free radicals |

Table 2: Case Studies on M1

Propiedades

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYXEHBJIMGDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390278 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76824-86-7 | |

| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?

A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].

Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?

A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.